molecular formula C15H20N4O3 B5702653 N-2-adamantyl-1-methyl-4-nitro-1H-pyrazole-5-carboxamide

N-2-adamantyl-1-methyl-4-nitro-1H-pyrazole-5-carboxamide

Cat. No. B5702653
M. Wt: 304.34 g/mol
InChI Key: FAWDUQDQYPBANU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-2-adamantyl-1-methyl-4-nitro-1H-pyrazole-5-carboxamide, also known as A-967079, is a small molecule antagonist of the transient receptor potential vanilloid 1 (TRPV1) channel. TRPV1 is a non-selective cation channel that is activated by noxious stimuli such as heat, acid, and capsaicin. A-967079 has been shown to be a potent and selective antagonist of TRPV1, making it a valuable tool for studying the role of TRPV1 in various physiological and pathological processes.

Mechanism of Action

N-2-adamantyl-1-methyl-4-nitro-1H-pyrazole-5-carboxamide is a competitive antagonist of TRPV1, meaning that it binds to the same site on the channel as the agonist (e.g., capsaicin) and prevents its activation. By blocking the activation of TRPV1, N-2-adamantyl-1-methyl-4-nitro-1H-pyrazole-5-carboxamide can inhibit the influx of calcium ions into the cell, which is a key step in the signaling pathway downstream of TRPV1 activation.
Biochemical and Physiological Effects:
The biochemical and physiological effects of N-2-adamantyl-1-methyl-4-nitro-1H-pyrazole-5-carboxamide are primarily related to its antagonism of TRPV1. By blocking TRPV1 activation, N-2-adamantyl-1-methyl-4-nitro-1H-pyrazole-5-carboxamide can inhibit the release of neurotransmitters such as substance P and calcitonin gene-related peptide (CGRP), which are involved in pain perception and inflammation. N-2-adamantyl-1-methyl-4-nitro-1H-pyrazole-5-carboxamide has also been shown to inhibit the proliferation and migration of cancer cells that express TRPV1.

Advantages and Limitations for Lab Experiments

One of the main advantages of using N-2-adamantyl-1-methyl-4-nitro-1H-pyrazole-5-carboxamide in lab experiments is its potency and selectivity for TRPV1. This allows researchers to study the effects of TRPV1 antagonism with minimal off-target effects. However, one limitation of using N-2-adamantyl-1-methyl-4-nitro-1H-pyrazole-5-carboxamide is its relatively short half-life, which may require frequent dosing in some experiments.

Future Directions

There are several future directions for research involving N-2-adamantyl-1-methyl-4-nitro-1H-pyrazole-5-carboxamide. One area of interest is the role of TRPV1 in chronic pain conditions, such as neuropathic pain and fibromyalgia. N-2-adamantyl-1-methyl-4-nitro-1H-pyrazole-5-carboxamide may also have potential as a therapeutic agent for cancer, as it has been shown to inhibit the proliferation and migration of cancer cells. Additionally, N-2-adamantyl-1-methyl-4-nitro-1H-pyrazole-5-carboxamide may have applications in the treatment of inflammatory bowel disease and other gastrointestinal disorders.

Synthesis Methods

The synthesis of N-2-adamantyl-1-methyl-4-nitro-1H-pyrazole-5-carboxamide involves several steps, including the preparation of the starting materials and the coupling of these materials to form the final product. The detailed synthesis method is beyond the scope of this paper, but it has been described in several publications.

Scientific Research Applications

N-2-adamantyl-1-methyl-4-nitro-1H-pyrazole-5-carboxamide has been used extensively in scientific research to study the role of TRPV1 in various physiological and pathological processes. For example, N-2-adamantyl-1-methyl-4-nitro-1H-pyrazole-5-carboxamide has been used to investigate the role of TRPV1 in pain perception, inflammation, and cancer. N-2-adamantyl-1-methyl-4-nitro-1H-pyrazole-5-carboxamide has also been used to study the effects of TRPV1 antagonism on the cardiovascular system, the respiratory system, and the gastrointestinal system.

properties

IUPAC Name

N-(2-adamantyl)-2-methyl-4-nitropyrazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20N4O3/c1-18-14(12(7-16-18)19(21)22)15(20)17-13-10-3-8-2-9(5-10)6-11(13)4-8/h7-11,13H,2-6H2,1H3,(H,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FAWDUQDQYPBANU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=C(C=N1)[N+](=O)[O-])C(=O)NC2C3CC4CC(C3)CC2C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-Adamantyl)-1-methyl-4-nitro-1H-pyrazole-5-carboxamide

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